molecular formula C12H13N3O2 B1483712 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098109-73-8

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483712
CAS No.: 2098109-73-8
M. Wt: 231.25 g/mol
InChI Key: KYCHHLSFTWQQMU-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with pyridine: The pyrazole intermediate is then subjected to a nucleophilic substitution reaction with a pyridine derivative.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.

Uniqueness

The presence of the ethyl group in 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structure may make it more suitable for certain applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-10-7-11(9-3-5-13-6-4-9)14-15(10)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHHLSFTWQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

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